molecular formula C13H21ClN2 B1521782 Benzyl-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1185296-10-9

Benzyl-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B1521782
CAS No.: 1185296-10-9
M. Wt: 240.77 g/mol
InChI Key: NZRDLZJPIRTLBB-UHFFFAOYSA-N
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Description

Benzyl-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C13H20N2Cl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of benzyl-methyl-piperidin-3-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

  • N-Methylation: Another method includes the N-methylation of benzyl-piperidin-3-yl-amine using methyl iodide in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form benzyl-methyl-piperidin-3-one.

  • Reduction: The compound can be reduced to benzyl-methyl-piperidin-3-yl-amine.

  • Substitution: N-alkylation and N-acylation reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

  • Oxidation: Benzyl-methyl-piperidin-3-one

  • Reduction: Benzyl-methyl-piperidin-3-yl-amine

  • Substitution: Various N-alkylated and N-acylated derivatives

Scientific Research Applications

Benzyl-methyl-piperidin-3-yl-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Medicine: It has potential therapeutic applications, including as a precursor for the development of new drugs.

  • Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which benzyl-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

  • Piperidine

  • Benzyl-piperidine

  • N-methyl-piperidine

  • N-ethyl-piperidine

  • N-propyl-piperidine

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Properties

IUPAC Name

N-benzyl-N-methylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;/h2-4,6-7,13-14H,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRDLZJPIRTLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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